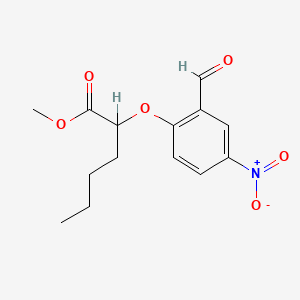

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

描述

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its use in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds. The compound features a hexanoate ester group, a formyl group, and a nitrophenoxy moiety, making it a versatile intermediate in chemical synthesis.

属性

IUPAC Name |

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIKBKLWSJKUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of Salicylaldehyde Derivatives

The nitro group at the 4-position of the aromatic ring is introduced via electrophilic aromatic nitration. Starting with 2-formylphenol (salicylaldehyde), nitration occurs under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C. The formyl group acts as a meta-directing substituent, favoring nitration at the para position relative to the hydroxyl group.

Reaction Conditions

-

Reagents : Concentrated HNO₃ (1.2 equiv), H₂SO₄ (catalytic)

-

Temperature : 0–5°C

-

Duration : 2–4 hours

Post-reaction, the crude 4-nitro-2-formylphenol is purified via recrystallization from ethanol/water mixtures.

Williamson Ether Synthesis with Methyl 2-Bromohexanoate

The phenolic oxygen of 4-nitro-2-formylphenol undergoes nucleophilic substitution with methyl 2-bromohexanoate. This step requires deprotonation of the phenol using a mild base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions

-

Reagents : Methyl 2-bromohexanoate (1.5 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : DMF, anhydrous

-

Temperature : 80°C

-

Duration : 12–24 hours

The product is isolated via flash column chromatography (hexane/ethyl acetate = 10:1), followed by evaporation under reduced pressure.

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers higher yields. Here, 4-nitro-2-formylphenol reacts with methyl 2-hydroxyhexanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Reaction Conditions

-

Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent : THF, anhydrous

-

Temperature : 0°C → room temperature

-

Duration : 6–8 hours

Optimization and Challenges

Nitration Regioselectivity

The electron-withdrawing nitro group complicates subsequent formylation. To avoid premature oxidation, nitration must precede formylation in multi-step syntheses. Competing side reactions, such as over-nitration, are mitigated by strict temperature control and stoichiometric HNO₃.

Purification of intermediates

Chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) is essential due to the polar nature of nitro and formyl groups. For example, methyl 2-(2-formyl-4-nitrophenoxy)hexanoate exhibits an Rf value of 0.28 in 10:1 hexane/ethyl acetate.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 methanol/water) confirms ≥98% purity, consistent with pharmaceutical-grade intermediates.

Comparative Analysis of Methods

| Method | Yield | Purification | Cost |

|---|---|---|---|

| Williamson Ether | 60–68% | Column Chromatography | Low |

| Mitsunobu Reaction | 75–80% | Minimal | High |

The Mitsunobu method, while higher-yielding, requires expensive reagents (DEAD, PPh₃). Industrial-scale production favors Williamson ether synthesis due to lower costs.

Scalability and Industrial Applications

Bulk synthesis employs continuous-flow reactors for nitration to enhance safety and reproducibility. Methyl 2-bromohexanoate is generated in situ from 2-hydroxyhexanoic acid and PBr₃, reducing intermediate isolation steps .

化学反应分析

Types of Reactions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2-formyl-4-aminophenoxy)hexanoate.

Oxidation: Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

科学研究应用

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitration.

Medicine: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate involves its reactivity towards various chemical reagents. The nitro group can participate in electron-withdrawing interactions, making the phenoxy ring more susceptible to nucleophilic attack. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactive sites enable the compound to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis.

相似化合物的比较

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be compared with similar compounds such as:

Methyl 2-(2-formylphenoxy)hexanoate: Lacks the nitro group, making it less reactive in certain nitration and reduction reactions.

Methyl 2-(2-formyl-4-aminophenoxy)hexanoate:

Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

生物活性

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 55466-04-1) is an organic compound notable for its unique structural features, including a nitrophenoxy group and a hexanoate chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The compound's structure is characterized by:

- Formyl group : Enhances reactivity in various chemical reactions.

- Nitrophenoxy group : Contributes to its biological activity and potential interactions with biomolecules.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme-Catalyzed Reactions : The compound participates in enzyme-catalyzed reactions, particularly those involving ester hydrolysis and nitration. These reactions are crucial for understanding its biochemical pathways and therapeutic potential.

- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, suggesting applications in drug discovery and development.

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives synthesized from this compound. A series of Schiff bases derived from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | M. luteus (mg/mL) |

|---|---|---|---|

| 4a·HCl | 0.50 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4b·HCl | 0.05 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4c·HCl | 0.05 - 0.50 | 0.01 - 0.25 | Moderate |

| Ciprofloxacin | Control | Control | Control |

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further medicinal research .

Interaction Studies

Investigations into the interaction of this compound with various enzymes have revealed insights into its biochemical roles:

- Ester Hydrolysis : The compound's interactions with enzymes that catalyze ester hydrolysis could provide valuable information regarding its biological roles and potential therapeutic applications.

- Nitration Reactions : Its ability to undergo nitration suggests possible pathways for developing new therapeutic agents targeting specific biological processes.

Case Studies

Several case studies have highlighted the synthesis and characterization of derivatives based on this compound:

-

Synthesis of Schiff Bases : A study demonstrated the efficient synthesis of Schiff bases from this compound, revealing optimal conditions for reaction yields when using methanol as a solvent and acetic acid as a catalyst .

- Results : High yields were achieved under specific conditions, showcasing the versatility of this compound in synthetic chemistry.

- Antibacterial Screening : Another study evaluated the antibacterial activity of synthesized amino esters derived from this compound against various bacterial strains, emphasizing structure-activity relationships that influence efficacy .

常见问题

Q. How is the crystal structure of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate determined, and what are its key structural features?

The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD) with an Enraf–Nonius CAD-4 diffractometer. Key parameters include a monoclinic space group (P21/n), unit cell dimensions (a = 14.918 Å, b = 4.922 Å, c = 20.928 Å, β = 103.26°), and Z = 3. The nitro and aldehyde groups are coplanar with the benzene ring, while the ester group forms an 80° dihedral angle with the ring. Weak intermolecular C–H···O hydrogen bonds stabilize the lattice .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves nucleophilic substitution: 5-nitrosalicylaldehyde reacts with methyl 2-bromohexanoate in DMF using anhydrous K₂CO₃ as a base at 365–367 K for 3.5 hours. The product is purified via crystallization from methanol. This method yields racemic crystals suitable for structural analysis .

Q. What spectroscopic techniques are employed to characterize this compound, and what key data are observed?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). H NMR in CDCl₃ reveals aromatic protons (δ 6.87–7.27 ppm), aldehyde proton (δ ~9.8 ppm), and methyl ester protons (δ ~3.6 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 295.29 .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

It serves as a key intermediate in synthesizing dronedarone, an antiarrhythmic drug. The aldehyde and nitro groups enable further functionalization via Schiff base formation or reduction, facilitating the construction of complex heterocycles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Advanced 2D NMR techniques (e.g., COSY, HSQC) and computational modeling (DFT) are used to assign overlapping signals. For example, coupling constants (J-values) between aromatic protons and NOE correlations help distinguish regioisomers. Discrepancies between experimental and calculated spectra may arise from dynamic effects like hindered rotation .

Q. What methodologies are employed to study the impact of substituents on the reactivity of the aldehyde group?

Hammett plots correlate electronic effects of substituents (e.g., nitro, methoxy) with reaction rates in nucleophilic additions. Computational studies (e.g., NBO analysis) quantify charge distribution at the aldehyde carbon. Kinetic experiments under varying pH and solvent polarity further elucidate mechanistic pathways .

Q. How do crystallographic challenges (e.g., racemization, twinning) affect structural refinement of this compound?

Racemic mixtures require chiral resolution via HPLC with chiral stationary phases (e.g., amylose derivatives) prior to crystallization. Twinned crystals are addressed using software like TWINLAW in SHELXL. Hydrogen atom positions are constrained using riding models, with anisotropic displacement parameters refined for non-H atoms .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the solid-state stability of this compound?

Hirshfeld surface analysis quantifies intermolecular interactions, revealing that C–H···O hydrogen bonds (contributing ~15% to crystal packing) and van der Waals forces dominate. π-Stacking between nitro-aromatic systems is minimal due to steric hindrance from the hexanoate chain .

Q. How can the antibacterial activity of Schiff base derivatives derived from this compound be systematically evaluated?

Schiff bases are synthesized by condensing the aldehyde with amines, followed by in vitro antibacterial assays (e.g., MIC against S. aureus and E. coli). Structure-activity relationships (SAR) are established by varying amine substituents and correlating electronic/logP properties with bioactivity .

Methodological Notes

- Crystallography : Use SHELXL for refinement, incorporating restraints for disordered regions .

- Synthesis Optimization : Monitor reaction progress via TLC and adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to improve yields .

- Advanced Spectroscopy : Combine experimental data with DFT (B3LYP/6-311+G(d,p)) to validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。